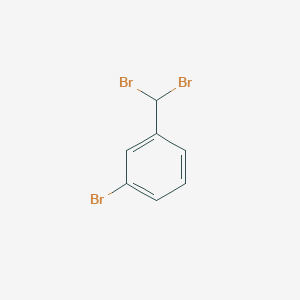

Benzene, 1-bromo-3-(dibromomethyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62247-78-3 |

|---|---|

Molecular Formula |

C7H5Br3 |

Molecular Weight |

328.83 g/mol |

IUPAC Name |

1-bromo-3-(dibromomethyl)benzene |

InChI |

InChI=1S/C7H5Br3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H |

InChI Key |

OEPBSLYAWOMXFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(Br)Br |

Origin of Product |

United States |

Contextualizing Halogenated Aromatics and Methylated Benzene Derivatives in Synthetic Strategies

Halogenated aromatic compounds, which feature one or more halogen atoms directly attached to a benzene (B151609) ring, are fundamental building blocks in organic synthesis. iloencyclopaedia.org Their importance stems from the ability of the halogen atom to act as a leaving group in various nucleophilic substitution reactions and to direct the position of incoming electrophiles during electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com The introduction of a halogen onto an aromatic ring is typically achieved through electrophilic halogenation, a reaction that often requires a Lewis acid catalyst to activate the halogen. libretexts.org

Similarly, methylated benzene derivatives are crucial starting materials and intermediates. The methyl group can be oxidized to a variety of functional groups, including carboxylic acids, or can undergo free-radical halogenation at the benzylic position to introduce further reactivity. youtube.commasterorganicchemistry.com The strategic placement of both halogens on the aromatic ring and on methyl substituents provides chemists with a powerful toolkit for constructing complex molecular architectures. youtube.comlibretexts.org

Structural Features and Unique Reactivity Considerations of 1 Bromo 3 Dibromomethyl Benzene

Table 1: General Properties of Benzene (B151609), 1-bromo-3-(dibromomethyl)-

| Property | Value |

| Molecular Formula | C₇H₅Br₃ |

| Molecular Weight | 328.83 g/mol |

| Appearance | (likely a solid or high-boiling liquid at room temperature) |

| Solubility | Insoluble in water, soluble in organic solvents. |

Note: Experimental physical properties for this specific compound are not widely available and are extrapolated from similar compounds.

The structure of Benzene, 1-bromo-3-(dibromomethyl)- presents a fascinating case for reactivity analysis. The molecule possesses two distinct sites for chemical transformation: the aromatic ring and the dibromomethyl group.

The dibromomethyl group, -CHBr₂, is a key functional handle. The two bromine atoms on the benzylic carbon make it highly susceptible to nucleophilic substitution. For instance, reaction with a base like sodium hydroxide (B78521) can lead to the formation of an aldehyde (benzaldehyde derivative) through a gem-diol intermediate which is typically unstable. vaia.com This transformation highlights the synthetic utility of the dibromomethyl group as a precursor to a carbonyl functional group. researchgate.net Furthermore, the presence of the dibromomethyl group significantly influences the electronic properties of the benzene ring, further deactivating it towards electrophilic attack.

Research Trajectories and Academic Significance of the Compound Class

Bromination Strategies for Aromatic Methyl Groups

The introduction of bromine atoms onto the methyl group of a toluene (B28343) derivative is a key transformation in the synthesis of compounds like Benzene, 1-bromo-3-(dibromomethyl)-. This is typically achieved through radical side-chain bromination.

Radical Side-Chain Bromination Using N-Bromosuccinimide (NBS) and Molecular Bromine

Radical side-chain bromination is a well-established method for the halogenation of benzylic positions. masterorganicchemistry.com N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low, constant concentration of molecular bromine (Br2), which helps to minimize side reactions such as addition to the aromatic ring. masterorganicchemistry.comlibretexts.org The reaction is initiated by a radical initiator, such as UV light or a chemical initiator like dibenzoyl peroxide, which facilitates the homolytic cleavage of the Br-Br bond. organic-chemistry.org

The mechanism involves the abstraction of a benzylic hydrogen atom by a bromine radical to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a molecule of Br2 to yield the benzylic bromide and a new bromine radical, thus propagating the chain reaction. masterorganicchemistry.comlibretexts.org

For the synthesis of 1,3-bis(dibromomethyl)benzene, a related structure, m-xylene (B151644) is dissolved in a solvent like dry carbon tetrachloride and heated to boiling. prepchem.com Elemental bromine is then added dropwise while the mixture is irradiated with a strong light source, such as a 500-watt photolamp, to promote the radical reaction. prepchem.com

Achieving selective dibromomethylation requires careful control of reaction conditions. The stoichiometry of the brominating agent is critical. For instance, to replace two hydrogen atoms on a methyl group with bromine, a slight excess of the brominating agent is typically used. prepchem.com The rate of addition of bromine must be carefully controlled to maintain a low concentration of free bromine in the reaction mixture, which favors substitution over addition reactions. prepchem.com

The choice of radical initiator and its concentration can also influence the selectivity of the reaction. While light irradiation is common, chemical initiators can also be employed. The reaction temperature is another important parameter; higher temperatures can lead to less selective reactions and the formation of byproducts.

A study on the Wohl-Ziegler reaction, which uses NBS for benzylic bromination, highlights the importance of using non-chlorinated solvents like acetonitrile (B52724) as a safer alternative to the traditionally used carbon tetrachloride. organic-chemistry.orgsciforum.net

The solvent system plays a crucial role in radical bromination reactions. Carbon tetrachloride has historically been a common solvent due to its inertness and ability to dissolve both the substrate and the brominating agent. organic-chemistry.orgprepchem.com However, due to its toxicity and environmental concerns, alternative solvents are increasingly being used. organic-chemistry.org Acetonitrile has been shown to be an effective solvent for NBS brominations. organic-chemistry.org The solubility of NBS and the resulting succinimide (B58015) can be a key factor, as the insolubility of succinimide in some solvents can provide a visual cue for reaction completion. organic-chemistry.org

Light irradiation is a common method for initiating radical chain reactions. The wavelength and intensity of the light can affect the reaction rate and efficiency. Visible light has been successfully used to promote the Wohl-Ziegler functionalization of organic molecules with NBS under solvent-free conditions. researchgate.net This approach offers a more environmentally friendly alternative to traditional methods that rely on large volumes of hazardous solvents.

Electrophilic Aromatic Bromination for Ring Substitution

In contrast to the radical substitution on the methyl group, introducing a bromine atom onto the aromatic ring itself is achieved through electrophilic aromatic substitution. pressbooks.pub This type of reaction is fundamental for synthesizing compounds where the benzene ring is substituted with halogens. wikipedia.org

Aromatic rings are less reactive towards electrophiles than alkenes, and therefore, a catalyst is often required to activate the brominating agent. pressbooks.pubwikipedia.org

Regioselective Bromination with Brominating Agents

The position of the incoming bromine atom on the aromatic ring is directed by the substituents already present on the ring. slideserve.com For a substrate like 3-bromotoluene, the existing bromine atom and the methyl group will influence the position of further bromination. The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions. vaia.com The bromine atom is a deactivating group but is also ortho, para-directing.

Various brominating agents can be used for electrophilic aromatic bromination, including molecular bromine (Br2) and N-bromosuccinimide (NBS). nih.gov The choice of reagent and reaction conditions can influence the regioselectivity of the reaction. For example, N-bromosuccinimide in ionic liquids or THF has been shown to be highly regioselective. nih.gov Zeolites have also been used to induce high para-selectivity in the bromination of toluene and related substrates. nih.gov

Theoretical studies using density functional theory (DFT) have provided insights into the mechanistic and regioselective aspects of electrophilic aromatic bromination. rsc.orgugent.be These studies help in understanding the factors that control the ortho/para/meta selectivity in substituted benzenes. rsc.org

Catalytic Enhancements in Aromatic Halogenation

Lewis acids are commonly used as catalysts in electrophilic aromatic halogenation to increase the electrophilicity of the halogenating agent. wikipedia.orglibretexts.org Typical catalysts include iron(III) bromide (FeBr3), aluminum chloride (AlCl3), and zinc chloride (ZnCl2). wikipedia.org The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the electron-rich aromatic ring. libretexts.org

The mechanism involves the formation of a complex between the Lewis acid and the bromine molecule. The aromatic ring then attacks this complex, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. slideserve.comnih.gov Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the brominated product.

Recent research has focused on developing more efficient and environmentally friendly catalytic systems. For instance, a process using a zinc salt adsorbed on an inert support like silica (B1680970) has been developed for the catalytic bromination of aromatic compounds. google.com This system offers good selectivity and the potential for catalyst recycling. google.com Iron(III) oxide supported on a zeolite has also been used as a recyclable catalyst for the bromination of non-activated aromatic compounds. researchgate.net

Electrophilic Aromatic Bromination for Ring Substitution

Synthesis via Functional Group Transformations

Functional group transformations are a cornerstone in the synthesis of "Benzene, 1-bromo-3-(dibromomethyl)-". These methods involve the conversion of pre-existing functional groups into the desired bromo-substituents.

Conversion from Precursor Benzyl Alcohols and Analogues

A common and effective strategy for the synthesis of bromomethylated aromatic compounds involves the conversion of the corresponding benzyl alcohols. For instance, 3,5-dimethoxybenzyl alcohol can be converted to 1-(bromomethyl)-3,5-dimethoxybenzene. scielo.br This transformation is typically achieved by treating the alcohol with a brominating agent like phosphorus tribromide in a suitable solvent such as dry benzene at room temperature. scielo.br The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). scielo.br The disappearance of the characteristic hydroxyl group signal in the ¹H NMR spectrum confirms the successful conversion to the bromide. scielo.br

Similarly, 3-bromo-5-methoxybenzyl alcohol can be converted to 1-bromo-3-(bromomethyl)-5-methoxybenzene (B1279928) using phosphorus tribromide in methylene (B1212753) chloride. This reaction is often carried out at low temperatures, such as in an ice bath, to control the reactivity.

The following table summarizes the conversion of benzyl alcohols to their corresponding bromides:

| Starting Material | Reagent | Solvent | Product |

| 3,5-dimethoxybenzyl alcohol | Phosphorus tribromide | Dry benzene | 1-(bromomethyl)-3,5-dimethoxybenzene |

| 3-bromo-5-methoxybenzyl alcohol | Phosphorus tribromide | Methylene chloride | 1-bromo-3-(bromomethyl)-5-methoxybenzene |

This table illustrates common reagents and solvents used in the conversion of benzyl alcohols to benzyl bromides.

Other reagents, such as a combination of triphenylphosphine (B44618) and 1,2-dihaloethanes, have also been shown to be effective for the deoxygenative halogenation of alcohols. organic-chemistry.org For the synthesis of benzyl bromides specifically, N-bromosuccinimide (NBS) activated by a household compact fluorescent lamp (CFL) in a continuous-flow reactor offers a modern and efficient approach, avoiding the use of hazardous chlorinated solvents. organic-chemistry.org

Halogen Exchange Reactions for Dibromomethyl Formation

Halogen exchange reactions provide another route to dibromomethyl compounds. While direct information on the formation of the dibromomethyl group on "Benzene, 1-bromo-3-(dibromomethyl)-" via this method is limited in the provided results, the principles of halogen exchange are well-established. These reactions typically involve the replacement of one halogen atom with another.

Lithium-halogen exchange is a powerful tool in organic synthesis, allowing for the formation of organolithium reagents that can then be functionalized. stackexchange.comyoutube.com The equilibrium of this reversible reaction favors the formation of the organolithium species that best stabilizes the negative charge. stackexchange.com

Magnesium-halogen exchange reactions, often utilizing Grignard reagents like isopropylmagnesium chloride (i-PrMgCl), are also widely used. harvard.edu These reactions are particularly useful for preparing highly functionalized organomagnesium reagents and can exhibit high regioselectivity, especially when a chelating group is present ortho to a bromine atom. harvard.edu The development of these methods has made the preparation of Grignard reagents via metal-halogen exchange a preferred method over traditional metal insertion. youtube.comharvard.edu

Advanced Synthetic Protocols and Process Optimization

The development of efficient, scalable, and pure synthetic routes is crucial for the industrial application of "Benzene, 1-bromo-3-(dibromomethyl)-" and related compounds.

Development of Efficient and Scalable Routes

For the synthesis of related bromoalkylbenzene derivatives, processes have been developed that focus on high yields and purities. One such process involves the preparation of a phenylalkene derivative via a Grignard reaction, followed by reaction with hydrogen bromide. google.com This method allows for the production of the desired compound in high yield and selectivity. google.com Continuous flow processes, as mentioned for the bromination of benzylic compounds using NBS, also represent an advancement in scalability and safety. organic-chemistry.org

The synthesis of 1-bromo-3,5-dichlorobenzene (B43179) has been achieved through a special isomerization of monobromodichlorobenzene in the presence of an aluminum halide. google.com This process is designed for high efficiency and allows for the recycling of reaction residues, making it advantageous for industrial-scale production. google.comgoogleapis.com

Considerations for Byproduct Minimization and Purity

The choice of reagents and reaction conditions plays a critical role in minimizing unwanted side reactions. For instance, in the bromination of 1,3-bis(bromomethyl)benzene, careful control of the reaction conditions is necessary to avoid polybromination. Similarly, during the synthesis of 1,3-dibromo-3-buten-2-one, the use of a weaker base was found to be crucial to avoid decomposition and rearrangement reactions, although this can lead to lower yields due to polymerization. researchgate.net

Nucleophilic Substitution Reactions at the Dibromomethyl Moiety

The dibromomethyl group, -CHBr2, is a primary site for nucleophilic attack. The two bromine atoms are good leaving groups, facilitating substitution reactions.

Kinetics and Substituent Effects on Reaction Rates

Nucleophilic substitution reactions at a dibromomethyl group attached to a benzene ring typically proceed via an SN2 mechanism. libretexts.org This is a bimolecular process where the rate of reaction is dependent on the concentration of both the substrate (Benzene, 1-bromo-3-(dibromomethyl)-) and the incoming nucleophile. libretexts.org The reaction is concerted, meaning the bond formation with the nucleophile and the departure of the bromide leaving group occur simultaneously. libretexts.org

The substituents on the aromatic ring significantly influence the reaction rate. The bromo and dibromomethyl groups are both electron-withdrawing. Electron-withdrawing groups generally slow down the rate of nucleophilic substitution at a benzylic position if the reaction has significant SN1 character, as they would destabilize the resulting carbocation. However, in a pure SN2 reaction, electronic effects on the electrophilic carbon are more complex. The inductive electron withdrawal by the bromo and dibromomethyl groups can make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.

| Substituent | Effect on Ring | Expected Impact on SN2 Rate |

| -Br | Deactivating libretexts.org | Rate enhancing (inductive) |

| -CHBr2 | Deactivating | Rate enhancing (inductive) |

This table is based on general principles of physical organic chemistry. Specific kinetic data for Benzene, 1-bromo-3-(dibromomethyl)- was not found in the search results.

Formation of New Carbon-Heteroatom Bonds

A key application of nucleophilic substitution at the dibromomethyl moiety is the formation of new carbon-heteroatom bonds. libretexts.orgnih.gove-bookshelf.denih.govlibretexts.org This versatility allows for the introduction of a wide range of functional groups. For example, reaction with alkoxides or phenoxides can yield acetals, while reaction with amines can lead to the formation of aminals. researchgate.net These reactions are often catalyzed by Lewis acids. researchgate.net

A notable transformation is the conversion of the dibromomethyl group into an aldehyde. This can be achieved through hydrolysis, often under acidic conditions, or by reaction with reagents like silver nitrate (B79036) in aqueous acetone. This conversion is a valuable synthetic tool. researchgate.netmdpi.comsemanticscholar.org

| Nucleophile | Product Type | Example Reagent |

| Hydroxide (B78521) (OH-) | Aldehyde (via hydrolysis) | H2O, acid or base catalyst |

| Alkoxide (RO-) | Acetal | Trialkyl orthoformates, ZnCl2 catalyst researchgate.net |

| Amine (RNH2) | Imine/Aminal | Primary amines researchgate.net |

| Thiolate (RS-) | Thioacetal | Thiols |

Electrophilic Aromatic Substitution on the Brominated Benzene Core

The benzene ring of Benzene, 1-bromo-3-(dibromomethyl)- can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. msu.edulibretexts.orgmasterorganicchemistry.com The existing bromo and dibromomethyl substituents dictate the position and rate of this substitution.

Directing Group Effects of Bromo and Dibromomethyl Substituents

Both the bromo and the dibromomethyl groups are classified as deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. libretexts.orglumenlearning.comvanderbilt.edu This deactivation stems from their electron-withdrawing inductive effects.

Despite being deactivating, the bromo substituent is an ortho, para-director. libretexts.orgpressbooks.publibretexts.orglibretexts.org This is because the lone pairs on the bromine atom can be donated to the ring through resonance, stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack. libretexts.org

The dibromomethyl group is a meta-director. This is due to its strong electron-withdrawing inductive effect, which destabilizes the arenium ion intermediates for ortho and para substitution more than for meta substitution. vanderbilt.edu

| Substituent | Reactivity Effect | Directing Effect |

| -Br | Weakly Deactivating libretexts.org | ortho, para libretexts.orglibretexts.org |

| -CHBr2 | Deactivating | meta |

Competitive Reaction Pathways and Regioselectivity

When a benzene ring has multiple substituents, their directing effects can either reinforce or oppose each other. msu.edupurechemistry.org In the case of Benzene, 1-bromo-3-(dibromomethyl)-, the bromo group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6), while the dibromomethyl group at position 3 directs to the positions meta to it (positions 5 and 1).

The directing effects are as follows:

Bromo group at C1: Directs to C2, C4, C6.

Dibromomethyl group at C3: Directs to C1, C5.

The most likely positions for electrophilic attack are those favored by both groups or strongly favored by the less deactivating group. In this case, the directing effects are somewhat antagonistic. However, since the bromo group is a less powerful deactivator than the dibromomethyl group, its directing influence to the ortho and para positions will be more significant. Steric hindrance from the bulky dibromomethyl group may also play a role, potentially favoring substitution at the less hindered positions. wikipedia.orgnih.govresearchgate.net

Oxidation and Reduction Chemistry of the Dibromomethyl and Aromatic Bromide Groups

The dibromomethyl group can be oxidized to a carboxylic acid group (-COOH) under strong oxidizing conditions. Conversely, it can be reduced to a methyl group (-CH3) using various reducing agents.

The aromatic bromine atom is generally stable to oxidation but can be removed through reductive dehalogenation. This can be achieved using methods like catalytic hydrogenation or with certain metal/acid combinations.

| Functional Group | Oxidation Product | Reduction Product |

| -CHBr2 | -COOH (Carboxylic acid) | -CH3 (Methyl group) |

| -Br (aromatic) | No reaction (typically) | -H (Dehalogenation) |

Selective Oxidation to Aldehydes and Carboxylic Acids

The dibromomethyl group of Benzene, 1-bromo-3-(dibromomethyl)- is a precursor to the formyl group, which can be unmasked through hydrolysis. This transformation is a key step in the synthesis of aromatic aldehydes. The process typically involves heating the compound in the presence of water, often with a catalyst to facilitate the reaction. The initial hydrolysis product is the corresponding aldehyde, 3-bromobenzaldehyde.

Further oxidation of the aldehyde can lead to the formation of the corresponding carboxylic acid, 3-bromobenzoic acid. This can be achieved using various oxidizing agents. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromic acid will readily convert the aldehyde to a carboxylic acid. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to stop the oxidation at the aldehyde stage. libretexts.org The selective synthesis of either the aldehyde or the carboxylic acid is therefore dependent on the choice of reagents and reaction conditions. libretexts.orgacs.org

The conversion of the dibromomethyl group to an aldehyde can also be achieved under different conditions, such as treatment with trialkyl orthoformates in the presence of a Lewis acid like zinc chloride, which results in the formation of an aromatic aldehyde acetal. researchgate.net

Table 1: Oxidation Reactions of Benzene, 1-bromo-3-(dibromomethyl)-

| Starting Material | Reagent(s) | Product |

| Benzene, 1-bromo-3-(dibromomethyl)- | H₂O, Heat | 3-Bromobenzaldehyde |

| 3-Bromobenzaldehyde | KMnO₄ or H₂CrO₄ | 3-Bromobenzoic Acid |

| Benzene, 1-bromo-3-(dibromomethyl)- | Trialkyl orthoformate, ZnCl₂ | 3-Bromobenzaldehyde acetal |

Reduction of Bromine Atoms to Hydrogen

The bromine atoms in Benzene, 1-bromo-3-(dibromomethyl)- can be selectively reduced to hydrogen atoms, providing a route to less halogenated compounds. The reduction of the dibromomethyl group to a methyl group can be accomplished through catalytic hydrogenation or by using reducing agents like tributyltin hydride. The aryl bromine atom is generally less reactive towards these reduction conditions compared to the benzylic bromines of the dibromomethyl group. This difference in reactivity allows for the selective reduction of the dibromomethyl group to a methyl group, yielding 1-bromo-3-methylbenzene.

Complete reduction of all bromine atoms, including the one on the aromatic ring, to hydrogen would require more forcing conditions or different catalytic systems. For instance, a strong reducing agent in combination with a palladium catalyst could achieve the full reduction to toluene.

Cross-Coupling Reactions Involving Aryl Halides and Alkyl Halides

Benzene, 1-bromo-3-(dibromomethyl)- contains two types of carbon-bromine bonds: an sp²-hybridized aryl-Br bond and two sp³-hybridized alkyl-Br bonds. This dual reactivity allows for participation in a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. illinois.edu The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a prominent example. wikipedia.orglibretexts.orgorganic-chemistry.org In the case of Benzene, 1-bromo-3-(dibromomethyl)-, the aryl-Br bond is typically more reactive towards palladium(0) catalysts in Suzuki-Miyaura reactions than the alkyl-Br bonds. nih.gov This allows for the selective coupling at the aromatic position.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: libretexts.orgmt.com

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-Br bond, forming an arylpalladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to favor the reaction at the aryl position, leading to the synthesis of various substituted biphenyl (B1667301) derivatives while leaving the dibromomethyl group intact for further transformations. nih.govclockss.org

Table 2: Example of a Suzuki-Miyaura Reaction

| Aryl Halide | Organoboron Reagent | Catalyst System | Product |

| Benzene, 1-bromo-3-(dibromomethyl)- | Arylboronic acid | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | 3-(Dibromomethyl)-1,1'-biphenyl derivative |

Scope in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The versatility of Benzene, 1-bromo-3-(dibromomethyl)- extends beyond Suzuki-Miyaura couplings. The aryl bromide functionality can participate in a range of other palladium-catalyzed reactions to form C-C bonds, including:

Heck Reaction: Coupling with alkenes. youtube.com

Sonogashira Reaction: Coupling with terminal alkynes. youtube.com

Stille Reaction: Coupling with organotin compounds. libretexts.org

Furthermore, the aryl bromide can undergo palladium-catalyzed carbon-heteroatom bond formation, such as the Buchwald-Hartwig amination (coupling with amines) or couplings with alcohols and thiols to form ethers and thioethers, respectively. rsc.orgnih.govrsc.org

The alkyl bromide functionality of the dibromomethyl group also offers synthetic opportunities. While generally less reactive in palladium-catalyzed cross-couplings compared to the aryl bromide, they can participate in nucleophilic substitution reactions or other coupling reactions under specific conditions, potentially involving iron or other transition metal catalysts. nih.gov This allows for a stepwise functionalization of the molecule, first at the aryl position and subsequently at the benzylic position, or vice versa, depending on the chosen reaction conditions. This dual reactivity makes Benzene, 1-bromo-3-(dibromomethyl)- a valuable building block for the synthesis of complex molecules. illinois.edu

Exploration of Radical and Carbene Intermediates

The dibromomethyl group in Benzene, 1-bromo-3-(dibromomethyl)- is a potential source of reactive intermediates such as radicals and carbenes, which can undergo unique transformations.

Generation and Reactivity of Dibromomethyl Radicals

The C-Br bonds of the dibromomethyl group are weaker than the aryl C-Br bond and can be cleaved homolytically to generate a dibromomethyl radical. This can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photolysis. iucr.org

Once generated, the 3-bromo-dibromomethylphenyl radical can participate in various radical reactions. For example, it can add to alkenes in a process known as atom transfer radical addition (ATRA). The reactivity of bromine radicals with organic molecules is an active area of research. acs.org These radicals can also be involved in cyclization reactions if a suitable radical acceptor is present within the molecule. The generation of such radicals from polybrominated precursors is a known method for initiating these types of transformations. iucr.org

Mechanism of Friedel-Crafts Reactions with Related Species

The reactivity of the dibromomethyl group in "Benzene, 1-bromo-3-(dibromomethyl)-" in Friedel-Crafts reactions can be inferred by examining the well-established mechanisms of related benzylic halides and gem-dihalides. The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings, proceeds via electrophilic aromatic substitution. youtube.com The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which enhances the electrophilicity of the alkylating agent. youtube.com

The general mechanism involves three key steps:

Generation of the Electrophile: The Lewis acid coordinates to a halogen on the alkylating agent, polarizing the carbon-halogen bond and facilitating its cleavage. This generates a carbocation or a highly reactive carbocation-like complex. oup.com

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring. libretexts.org

Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and regenerating the Lewis acid catalyst. masterorganicchemistry.com

In the context of species related to "Benzene, 1-bromo-3-(dibromomethyl)-", the behavior of benzyl halides and gem-dihalides in Friedel-Crafts alkylations provides significant insight.

Reactivity of Benzyl Halides:

Benzyl halides, such as benzyl chloride or benzyl bromide, are effective alkylating agents in Friedel-Crafts reactions. For instance, the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst yields diphenylmethane. google.com The mechanism proceeds through the formation of a benzylic carbocation, which is stabilized by resonance.

A study on the Friedel-Crafts alkylation of toluene with benzyl bromide using a MOF-5 catalyst also demonstrates this reactivity, yielding a mixture of ortho- and para-benzyltoluene. researchgate.net This highlights that the benzylic halide functionality is a potent electrophilic precursor.

Reactivity of gem-Dihalides:

Geminal dihalides, such as dichloromethane (B109758) or (dichloromethyl)benzene, can also serve as alkylating agents in Friedel-Crafts reactions. These compounds can react sequentially with two equivalents of an aromatic substrate to form diarylmethanes. For example, dichloromethane reacts with excess benzene in the presence of aluminum chloride to produce diphenylmethane. nih.gov This suggests that the (dibromomethyl) group in the target compound can act as a bis-alkylating agent.

The reaction of (dichloromethyl)benzene with aromatic compounds would proceed through an initial formation of a chlorobenzyl carbocation, which then alkylates the arene. The resulting chlorodiphenylmethane (B1668796) can then be further activated by the Lewis acid to form a diphenylmethyl carbocation, which then undergoes a second Friedel-Crafts reaction with another arene molecule.

Influence of Ring Substituents:

The presence of a bromine atom on the aromatic ring of "Benzene, 1-bromo-3-(dibromomethyl)-" is expected to influence the reactivity. Halogens are deactivating groups due to their inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. youtube.com However, they are also ortho-, para-directing due to resonance effects.

In an intermolecular reaction where "Benzene, 1-bromo-3-(dibromomethyl)-" acts as the alkylating agent, the bromo substituent will deactivate the ring of the substrate it is attached to, but it will direct incoming electrophiles to the ortho and para positions of the reacting arene. In a potential intramolecular reaction, the deactivating effect of the bromine would hinder the cyclization onto its own ring.

The table below summarizes the expected reactivity and products for Friedel-Crafts reactions of related species.

| Alkylating Species | Aromatic Substrate | Lewis Acid Catalyst | Expected Product(s) | Mechanistic Notes |

| Benzyl Chloride | Benzene | AlCl₃ | Diphenylmethane | Formation of a resonance-stabilized benzyl carbocation. google.com |

| (Dichloromethyl)benzene | Benzene (excess) | AlCl₃ | Diphenylmethane | Stepwise alkylation, proceeding through a (chloromethyl)phenyl intermediate. |

| Benzyl Bromide | Toluene | MOF-5 | o-Benzyltoluene, p-Benzyltoluene | Alkylation occurs at the ortho and para positions of the activated toluene ring. researchgate.net |

| 1-Bromo-3-(chloromethyl)benzene | - | AlCl₃ | Polycyclic aromatic hydrocarbons | Potential for intramolecular cyclization, though likely to be slow due to the deactivating effect of the bromo substituent. masterorganicchemistry.com |

Advanced Characterization and Spectroscopic Analysis of Benzene, 1 Bromo 3 Dibromomethyl

Solid-State Structural Elucidation by X-Ray Crystallography

X-ray crystallography stands as a cornerstone for the definitive determination of molecular structures in the solid state. For brominated benzene (B151609) derivatives, this technique offers a detailed view of not only the intramolecular geometry but also the complex network of intermolecular forces that dictate the crystal packing.

The crystal structure of bromo- and dibromomethyl-substituted benzenes reveals critical information about their molecular conformation. In many of these structures, the molecule's geometry is influenced by the steric and electronic effects of the bromine substituents. For instance, in 1,3-dibromo-5-(dibromomethyl)benzene, the C-Br bond length of the dibromomethyl group is approximately 1.942(5) Å, and the Br-C-Br bond angle is about 108.7(4)°. researchgate.net These parameters are consistent with those observed in other dibromomethyl-substituted benzene compounds. researchgate.net

Intermolecular interactions are paramount in defining the supramolecular architecture. In the crystal packing of many brominated benzenes, weak intermolecular Br···Br interactions play a significant role. These interactions, along with other noncovalent forces, guide the assembly of molecules into well-defined layers and three-dimensional networks. iucr.orgnih.gov For example, in the centrosymmetric compound 1,4-dibromo-2,5-bis(hexyloxy)benzene, intermolecular Br···Br interactions with a distance of 3.410 (3) Å lead to the formation of a one-dimensional supramolecular chain. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. The study of different polymorphic modifications provides valuable information on the interplay between molecular conformation and crystal packing, and how these affect the thermodynamic stability and physical properties of the material.

Investigations into the dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) have shown the existence of two polymorphic forms with different crystal symmetries (triclinic and monoclinic). rsc.org These forms exhibit distinct packing arrangements, primarily differing in the system of intermolecular Br···Br interactions that link the molecules into layers. rsc.org Thermodynamic studies, including solvent-mediated conversion experiments, have established that one form is thermodynamically more stable at room temperature, while the other becomes stable at higher temperatures, indicating an enantiotropic relationship between the two polymorphs. rsc.org Such studies are crucial for understanding structure-property relationships and for the selective preparation of a desired crystalline form. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Studies

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the dynamic processes they undergo.

For instance, in related bis(bromomethyl)benzene isomers, the protons of the bromomethyl groups (PhCH₂Br) typically appear as singlets in the ¹H NMR spectrum, with chemical shifts varying depending on the substitution pattern (ortho, meta, para). rsc.org Similarly, the aromatic protons exhibit characteristic splitting patterns and chemical shifts based on their position on the benzene ring. rsc.org In the ¹³C NMR spectrum, the carbon of the bromomethyl group gives a distinct signal, and the aromatic carbons can be assigned based on their chemical shifts and coupling patterns. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Brominated Benzenes

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|

| m-bis(Bromomethyl)benzene | 4.48 (s, 4H, PhCH ₂Br), 7.33 (m, 3H, PhCH ), 7.43 (m, 1H, PhCH ) | 33.0 (Ph CH₂Br), 129.1 (CH-4,6), 129.3 (CH-5), 129.6 (CH-2), 138.4 (C-1,3) |

| o-bis(Bromomethyl)benzene | 4.68 (s, 4H, PhCH ₂Br), 7.26-7.39 (m, 4H, CH ) | 30.1 (Ph CH₂Br), 129.6 (CH-4,5), 131.2 (CH-3,6), 136.7 (C-1,2) |

| p-bis(Bromomethyl)benzene | 4.48 (s, 4H, PhCH ₂Br), 7.37 (s, 4H, CH ) | 33.0 (Ph CH₂Br), 129.6 (CH-2,3,5,6), 138.1 (C-1,4) |

Data sourced from The Royal Society of Chemistry. rsc.org

This is an interactive data table. Users can sort and filter the data as needed.

NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time, providing valuable kinetic and mechanistic insights. beilstein-journals.org The use of in-line or on-line NMR allows for the continuous tracking of reactant consumption and product formation without the need for sample workup. magritek.combruker.com This is particularly useful for reactions involving "Benzene, 1-bromo-3-(dibromomethyl)-" either as a reactant or a product.

By integrating the signals corresponding to specific protons or carbons of the starting materials, intermediates, and products, quantitative data on the reaction profile can be obtained. magritek.com This allows for the determination of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions to maximize yield and selectivity. beilstein-journals.orgmagritek.com For example, in the synthesis of derivatives from brominated benzenes, NMR can be used to follow the substitution of the bromine atoms, providing a detailed picture of the reaction pathway. The development of benchtop NMR spectrometers has made this powerful analytical tool more accessible for routine reaction monitoring in synthetic chemistry laboratories. magritek.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing valuable information about their functional groups and substitution patterns. For Benzene, 1-bromo-3-(dibromomethyl)-, these techniques are instrumental in confirming its structural features, such as the substituted aromatic ring and the presence of carbon-bromine bonds.

Aromatic compounds exhibit characteristic IR absorption bands. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. orgchemboulder.com The C=C stretching vibrations within the benzene ring usually give rise to a series of bands in the 1600-1450 cm⁻¹ range. openstax.org The pattern of weak overtone and combination bands in the 2000-1665 cm⁻¹ region, as well as the strong out-of-plane (oop) C-H bending bands between 900 and 675 cm⁻¹, can be diagnostic of the substitution pattern on the benzene ring. orgchemboulder.com For a 1,3-disubstituted benzene ring, characteristic strong oop bending bands are expected.

Raman spectroscopy provides complementary information to IR spectroscopy. physicsopenlab.org Aromatic ring vibrations are also active in Raman spectra. The symmetric "ring breathing" mode, typically around 1000 cm⁻¹, is often a strong and characteristic band in the Raman spectrum of benzene derivatives. The C-Br bonds are also expected to give rise to distinct Raman signals. In the case of organobromine compounds, Raman spectroscopy can be particularly useful for identifying the C-Br stretching modes, which sometimes appear as strong peaks. wikipedia.org The Raman spectrum of liquid bromine, for instance, shows a strong fundamental vibration around 320 cm⁻¹. researchgate.net While this is for molecular bromine, it highlights the region where bromine-related vibrations can be expected.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for Benzene, 1-bromo-3-(dibromomethyl)-

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (of CHBr₂) | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-H Bend (in-plane) | 1300 - 1000 | IR |

| C-H Bend (out-of-plane) | 900 - 675 | IR |

| C-Br Stretch (aromatic) | 700 - 500 | IR, Raman |

| C-Br Stretch (aliphatic) | 700 - 500 | IR, Raman |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For Benzene, 1-bromo-3-(dibromomethyl)-, mass spectrometry provides definitive evidence for its elemental composition and offers insights into its fragmentation pathways under ionization.

The most notable feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of bromine. youtube.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+2 peak that is nearly equal in intensity to the molecular ion peak (M) for a compound containing one bromine atom. For a compound like Benzene, 1-bromo-3-(dibromomethyl)-, which contains three bromine atoms, the molecular ion region will exhibit a distinctive pattern of peaks at M, M+2, M+4, and M+6, with relative intensities of approximately 1:3:3:1.

While a specific mass spectrum for Benzene, 1-bromo-3-(dibromomethyl)- is not publicly available, the principles of mass spectrometry allow for a prediction of its key features. The molecular weight of the most abundant isotopic species (using ⁷⁹Br) would be calculated, and the isotopic cluster for the molecular ion would be centered around this value.

The fragmentation of Benzene, 1-bromo-3-(dibromomethyl)- in an electron ionization (EI) mass spectrometer would likely proceed through several characteristic pathways. The loss of a bromine atom is a common fragmentation pathway for organobromine compounds. The cleavage of the C-Br bond in the dibromomethyl group would be a likely initial fragmentation step. Subsequent fragmentation could involve the loss of the remaining bromine atoms or the entire dibromomethyl group. The stability of the benzyl-type carbocation that would be formed upon cleavage of the C-C bond between the ring and the dibromomethyl group would also influence the fragmentation pattern.

Data for the related compounds o-bromotoluene and m-bromotoluene from the NIST WebBook show a prominent molecular ion peak and a significant peak corresponding to the loss of the bromine atom, resulting in a methylphenyl cation. nist.govnist.gov For Benzene, 1-bromo-3-(dibromomethyl)-, we would expect to see a more complex fragmentation pattern due to the presence of the dibromomethyl group.

Table 2: Predicted Key Ions in the Mass Spectrum of Benzene, 1-bromo-3-(dibromomethyl)-

| Ion | Description | Predicted m/z (for ⁷⁹Br) |

| [C₇H₅Br₃]⁺ | Molecular Ion | 328 |

| [C₇H₅Br₂]⁺ | Loss of one Br atom | 249 |

| [C₇H₅Br]⁺ | Loss of two Br atoms | 170 |

| [C₇H₅]⁺ | Loss of three Br atoms | 91 |

| [CHBr₂]⁺ | Dibromomethyl cation | 171 |

| [C₆H₄Br]⁺ | Bromophenyl cation | 155 |

Computational Chemistry and Theoretical Organic Chemistry Investigations of Benzene, 1 Bromo 3 Dibromomethyl

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its reactivity.

Analysis of Molecular Orbitals and Charge Distribution

DFT calculations would be instrumental in elucidating the distribution of electrons within Benzene (B151609), 1-bromo-3-(dibromomethyl)-. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. For this molecule, the bromine atoms, being highly electronegative, would significantly influence the electron density distribution of the benzene ring and the dibromomethyl group.

The molecular electrostatic potential (MESP) map, another output of DFT calculations, would visualize the charge distribution. It is anticipated that regions of negative electrostatic potential would be concentrated around the bromine atoms, indicating their electron-withdrawing nature. This would create regions of positive potential on the adjacent carbon atoms and the benzene ring, making them susceptible to nucleophilic attack. Recent studies on brominated benzoxazine (B1645224) monomers have utilized MESP mapping to understand the influence of bromine on electronic structures and hydrogen bonding. acs.org

Table 1: Predicted Molecular Orbital Characteristics

| Molecular Orbital | Predicted Location and Characteristics |

|---|---|

| HOMO | Likely to be localized on the benzene ring and the bromine atoms, with significant contributions from the p-orbitals of the bromine and the π-system of the ring. |

| LUMO | Expected to be centered on the antibonding orbitals of the C-Br bonds in the dibromomethyl group and the π* orbitals of the aromatic ring. |

| HOMO-LUMO Gap | The presence of multiple bromine atoms is expected to lower the HOMO-LUMO gap compared to toluene (B28343), suggesting increased reactivity. The incorporation of bromine has been found to slightly modify the HOMO–LUMO energy gaps in other systems. acs.org |

Prediction of Reaction Pathways and Transition State Geometries

DFT calculations are powerful in mapping out potential reaction pathways and identifying the transition state structures and their associated activation energies. For Benzene, 1-bromo-3-(dibromomethyl)-, several reaction types could be investigated. For instance, in nucleophilic substitution reactions, the calculations could predict whether the substitution is more likely to occur at the benzylic carbons of the dibromomethyl group or at the brominated carbon of the benzene ring.

Theoretical studies on the reaction of bromine atoms with toluene have shown that hydrogen abstraction from the methyl group is the most energetically favorable pathway. kaust.edu.saresearchgate.net This suggests that for Benzene, 1-bromo-3-(dibromomethyl)-, reactions involving the dibromomethyl group would be significant. DFT can be used to model the transition states for such reactions, providing insights into the reaction mechanism. For example, the bromination of toluene derivatives has been analyzed using DFT to understand the transition states and energy changes in the process. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior. For a flexible molecule like Benzene, 1-bromo-3-(dibromomethyl)-, MD simulations would be invaluable for understanding its conformational landscape. The rotation around the C-C bond connecting the dibromomethyl group to the benzene ring would be a key area of investigation.

MD simulations can also shed light on the intermolecular interactions between molecules of Benzene, 1-bromo-3-(dibromomethyl)- in the condensed phase. These simulations can predict how the molecules pack together and what types of non-covalent interactions dominate.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that can be correlated with the chemical reactivity and physical properties of molecules. For Benzene, 1-bromo-3-(dibromomethyl)-, these descriptors can provide a quantitative basis for understanding its behavior.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Definition | Predicted Significance for Benzene, 1-bromo-3-(dibromomethyl)- |

|---|---|---|

| Ionization Potential | The energy required to remove an electron from the molecule. | Expected to be relatively low due to the presence of lone pairs on the bromine atoms. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Expected to be relatively high due to the electron-withdrawing nature of the bromine atoms. |

| Electronegativity | A measure of the ability of the molecule to attract electrons. | The high electronegativity of bromine will significantly influence this value. |

| Chemical Hardness | A measure of the molecule's resistance to deformation of its electron cloud. | Related to the HOMO-LUMO gap; a smaller gap implies lower hardness and higher reactivity. |

Modeling of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions play a crucial role in determining the structure and properties of molecular solids and biological systems. For Benzene, 1-bromo-3-(dibromomethyl)-, a particularly important non-covalent interaction is halogen bonding. This is an attractive interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site on another molecule.

Computational modeling can accurately predict the strength and geometry of these halogen bonds. In the crystal structure of related compounds like 1,3,5-tris(bromomethyl)benzene, Br⋯Br and C-H⋯Br interactions have been shown to be significant in mediating the crystal packing. researchgate.net It is highly probable that similar interactions would be observed for Benzene, 1-bromo-3-(dibromomethyl)-, influencing its solid-state structure. Reduced density gradient (RDG) analysis is a computational tool that can be used to probe noncovalent interactions. acs.org

Advanced Synthetic Utility and Applications in Materials Science

Utilization as a Versatile Intermediate in Organic Synthesis

The presence of multiple bromine atoms in Benzene (B151609), 1-bromo-3-(dibromomethyl)- enhances its reactivity in various organic transformations, particularly in electrophilic aromatic substitution and nucleophilic substitution reactions. This has led to its widespread use as a key intermediate for the synthesis of a variety of functionalized organic compounds.

Precursor for Aromatic Dialdehydes and Other Functionalized Aromatics

One of the most significant applications of Benzene, 1-bromo-3-(dibromomethyl)- and its isomers is as a precursor for the synthesis of aromatic dialdehydes. The dibromomethyl group can be efficiently converted into an aldehyde group through hydrolysis, often under mild conditions. This transformation is a cornerstone in the synthesis of various dialdehydes, which are themselves valuable starting materials in numerous chemical processes.

Efficient synthetic routes to bis(dibromomethyl)benzenes have been developed, which serve as direct precursors to these synthetically useful dialdehydes. researchgate.net For instance, the bromination of dimethyl-substituted arenes can yield bis(dibromomethyl) derivatives with high efficiency. researchgate.net These bromo derivatives are then readily converted into the corresponding dialdehydes in high yields (90-96%). researchgate.net The resulting dialdehydes are crucial intermediates in the production of materials such as poly(p-phenylenevinylene) (PVP) and for the synthesis of other functionalized molecules like aromatic imines and acetals. researchgate.net

Beyond dialdehydes, the reactivity of the bromine substituents allows for the introduction of a wide array of other functional groups onto the aromatic ring. This includes the synthesis of various functionalized 1,2-bis(trimethylsilyl)benzenes, which are key starting materials for benzyne (B1209423) precursors, Lewis acid catalysts, and certain luminophores. nih.gov

Building Block for Polymers and Advanced Materials

The polybrominated nature of Benzene, 1-bromo-3-(dibromomethyl)- and related compounds makes them attractive building blocks for the development of polymers and advanced materials. The presence of bromine atoms can impart desirable properties to the resulting polymers, such as enhanced flame retardancy.

These compounds can be used as monomers or cross-linkers in polymerization reactions. For example, 1,3,5-Tris(bromomethyl)benzene, a related compound, can be crosslinked with triptycene (B166850) monomers via a Friedel-Crafts alkylation reaction to form microporous polymers. These polymers exhibit selective adsorption of gases like carbon dioxide and hydrogen, highlighting their potential in gas storage and separation applications. Furthermore, tri-functional bromomethyl compounds have been utilized in the fabrication of proton exchange membranes (PEMs) for fuel cell applications by covalently linking with polybenzimidazole (PBI).

The versatility of these brominated benzene derivatives extends to the synthesis of light-emitting oligomers and dendrimers, showcasing their utility in the field of organic electronics and materials science.

Strategic Intermediate in the Synthesis of Complex Natural Products

The unique substitution pattern and reactivity of brominated benzene derivatives, including structures related to 1-bromo-3-(dibromomethyl)benzene, have made them valuable intermediates in the total synthesis of complex, biologically active natural products. Many naturally occurring bromophenols, often isolated from marine organisms like red algae, possess significant biological activities, including enzyme inhibition and antioxidant properties. semanticscholar.orgresearchgate.net

The synthesis of these complex molecules often requires the strategic use of brominated building blocks. For instance, the first total synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a naturally occurring bromophenol, was achieved using (3-bromo-4,5-dimethoxyphenyl)methanol (B1279790) as a key starting material. researchgate.net Similarly, the syntheses of other biologically active brominated mono- and dibenzyl phenols have been accomplished, demonstrating the importance of these synthetic precursors. semanticscholar.org

Development of Novel Scaffolds for Medicinal Chemistry Research (as synthetic precursors only)

In medicinal chemistry, the benzene ring serves as a common scaffold for the development of new therapeutic agents. The ability to functionalize this core structure with various substituents is crucial for optimizing the pharmacological properties of a drug candidate. Brominated benzene derivatives, such as 1-bromo-3-(dibromomethyl)benzene, offer a versatile platform for creating diverse molecular libraries for drug discovery.

The bromine atoms can be readily replaced or transformed using a variety of chemical reactions, allowing for the introduction of different functional groups that can modulate the biological activity of the molecule. For example, the incorporation of fluorine atoms into the benzene ring, often facilitated by starting with brominated precursors, can enhance properties like metabolic stability and membrane permeability. This makes such compounds attractive scaffolds for developing new drugs with improved pharmacokinetic profiles.

The utility of these compounds as synthetic precursors allows for the late-stage functionalization of drug candidates, which is an efficient strategy for exploring structure-activity relationships and optimizing lead compounds.

Rational Design of Novel Molecules based on 1-bromo-3-(dibromomethyl)benzene Core Structure

The predictable reactivity of the different bromine substituents on the 1-bromo-3-(dibromomethyl)benzene core allows for the rational design of novel molecules with specific, desired properties. Chemists can strategically target either the nuclear bromine atom or the bromines on the methyl group to achieve selective transformations.

Exploiting Diverse Reactivity for Convergent Synthesis

Convergent synthesis is a powerful strategy in organic chemistry that involves the separate synthesis of fragments of a complex molecule, which are then joined together in the final steps. The distinct reactivity of the different bromine atoms in 1-bromo-3-(dibromomethyl)benzene and its isomers makes them ideal building blocks for convergent synthetic approaches.

For example, the nuclear bromine can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. nih.govsigmaaldrich.com Simultaneously, the dibromomethyl group can be transformed into other functionalities, such as an aldehyde or a new carbon-carbon bond via nucleophilic substitution. This orthogonal reactivity allows for the independent manipulation of different parts of the molecule, facilitating the efficient construction of complex molecular architectures.

Exploration of Analogues with Modified Substituent Patterns

The synthetic versatility of "Benzene, 1-bromo-3-(dibromomethyl)-" and its analogues lies in the ability to systematically modify the substituent patterns on the benzene ring. This exploration allows for the fine-tuning of molecular properties, which is crucial for their application in materials science. Researchers have investigated a variety of analogues where the number, type, and position of bromo and (di)bromomethyl groups are altered, leading to a deeper understanding of structure-property relationships.

The primary strategies for modifying the substituent patterns involve electrophilic aromatic substitution reactions to introduce bromine atoms and the radical bromination of methyl groups to form bromomethyl and dibromomethyl functionalities. The directing effects of the substituents play a critical role in the synthetic pathways. For instance, bromine is an ortho, para-director, albeit a deactivating one, while alkyl groups are activating and also ortho, para-directing. lumenlearning.compressbooks.pub The interplay of these electronic and steric effects governs the regioselectivity of subsequent substitution reactions. nsf.gov

A significant area of exploration has been the synthesis of polysubstituted benzenes with multiple bromomethyl or dibromomethyl groups. These compounds serve as important precursors for a range of materials. For example, bis(dibromomethyl)benzenes are valuable starting materials for the synthesis of aromatic dialdehydes, which are, in turn, building blocks for various polymers and functional materials. ontosight.ai The synthesis of these analogues often starts from the corresponding dimethyl-substituted arenes, which are then brominated under various conditions. ontosight.ai

The crystal structures of several analogues have been determined, providing insights into their solid-state packing and intermolecular interactions. These studies reveal that the packing patterns are often dominated by Br⋯Br contacts and C—H⋯Br hydrogen bonds, which can influence the material's bulk properties. nih.govresearchgate.net For instance, the analysis of a series of bromo, bromomethyl, and dibromomethyl substituted benzenes and naphthalenes has shown that Br⋯Br interactions shorter than the sum of the van der Waals radii play a crucial role in the crystal packing. nih.govresearchgate.net

The modification of substituent patterns also has a profound effect on the reactivity of the benzene ring. The introduction of activating groups, such as alkyl or alkoxy groups, increases the rate of electrophilic substitution compared to unsubstituted benzene. Conversely, deactivating groups, like additional bromine atoms, slow down the reaction. nsf.govlibretexts.org This modulation of reactivity is a key tool for synthetic chemists to control the synthesis of complex, highly substituted aromatic compounds.

The following tables summarize some of the key analogues of "Benzene, 1-bromo-3-(dibromomethyl)-" with modified substituent patterns and highlight the impact of these modifications.

| Compound Name | Structural Modification from Parent Compound | Key Synthetic Precursor | Noteworthy Structural Features/Interactions | Potential Applications in Materials Science |

|---|---|---|---|---|

| 1,3-Dibromo-5-(dibromomethyl)benzene | Additional bromine at the 5-position | 1,3-Dibromo-5-methylbenzene | Dominated by Br⋯Br contacts and C—H⋯Br hydrogen bonds in the crystal lattice. nih.govresearchgate.net | Precursor for functionalized aromatic compounds. |

| 1,3-Bis(dibromomethyl)benzene | Second dibromomethyl group at the 1-position instead of a bromine atom | 1,3-Dimethylbenzene | The molecule exhibits specific packing patterns influenced by Br⋯Br interactions. ontosight.airesearchgate.net | Intermediate for the synthesis of aromatic dialdehydes and polymers. ontosight.ai |

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (B1298649) | Different substitution pattern (1,4-dibromo, 2,5-bis(bromomethyl)) | 2,5-Dibromo-1,4-dimethylbenzene | Crystal packing is significantly influenced by Br⋯Br and C-H⋯Br interactions. nih.gov | Building block for complex organic architectures. |

| 1-(Bromomethyl)-2-(dibromomethyl)benzene | Shift of substituents to ortho positions | 1-Methyl-2-(bromomethyl)benzene | Demonstrates the impact of ortho-substitution on molecular conformation and packing. nih.govresearchgate.net | Intermediate for specialized organic synthesis. |

| Substituent Modification | Effect on Reactivity | Impact on Material Properties | Example Analogue |

|---|---|---|---|

| Introduction of additional bromine atoms | Deactivates the ring towards further electrophilic substitution. nsf.govlibretexts.org | Increases molecular weight and can enhance thermal stability. May influence crystal packing through halogen bonding. nih.gov | 1,3-Dibromo-5-(dibromomethyl)benzene |

| Replacement of bromine with an alkyl group | Activates the ring, increasing the rate of electrophilic substitution. nsf.gov | Can improve solubility in organic solvents and influence the morphology of resulting polymers. | 1-Methyl-3-(dibromomethyl)benzene |

| Introduction of multiple (di)bromomethyl groups | Provides multiple sites for subsequent reactions, such as nucleophilic substitution or cross-coupling. ontosight.ai | Acts as a cross-linking agent or a monomer for the synthesis of polymers with specific architectures. | 1,3-Bis(dibromomethyl)benzene |

| Variation of substituent positions (e.g., meta to para) | Alters the regioselectivity of further substitutions and can affect steric hindrance at reactive sites. lumenlearning.com | Significantly impacts molecular symmetry, which can determine properties like liquid crystallinity or non-linear optical activity. | 1-Bromo-4-(dibromomethyl)benzene |

Q & A

Q. What are the recommended synthetic routes for preparing 1-bromo-3-(dibromomethyl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves bromination of a precursor such as 3-(dibromomethyl)toluene or selective bromination of a substituted benzene derivative. For example, radical bromination using N-bromosuccinimide (NBS) under UV light or catalytic conditions (e.g., Lewis acids like FeBr₃) can introduce bromine atoms at specific positions. Reaction temperature (0–50°C) and stoichiometry (1:2 molar ratio for dibromination) are critical for minimizing polybrominated byproducts . Continuous flow reactors may enhance scalability and purity by optimizing residence time and mixing efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structure of 1-bromo-3-(dibromomethyl)benzene?

- Methodological Answer :

- NMR : The bromine atoms induce deshielding effects, causing distinct splitting patterns. In H NMR, the aromatic protons adjacent to bromine show downfield shifts (δ 7.3–7.8 ppm), while the dibromomethyl group’s protons appear as a singlet near δ 4.5–5.0 ppm. C NMR reveals carbons bonded to bromine at δ 120–130 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 325.8 (C₇H₄Br₃⁺) and fragment peaks corresponding to sequential Br loss .

- IR : Stretching vibrations for C-Br bonds appear at 500–600 cm⁻¹, while aromatic C-H stretches are observed at 3000–3100 cm⁻¹ .

Q. What are the primary chemical reactivity patterns of 1-bromo-3-(dibromomethyl)benzene in substitution and coupling reactions?

- Methodological Answer : The bromine atoms at positions 1 and 3 participate in nucleophilic aromatic substitution (NAS) under basic conditions (e.g., KOH/EtOH), where electron-withdrawing dibromomethyl groups activate the ring for attack by amines or alkoxides . Suzuki-Miyaura cross-coupling reactions with arylboronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and mild heating (60–80°C) to retain the dibromomethyl group .

Advanced Research Questions

Q. How do steric and electronic effects of the dibromomethyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The dibromomethyl group is both sterically bulky and electron-withdrawing, directing incoming electrophiles (e.g., NO₂⁺ in nitration) to the para position relative to the bromine. Computational studies (DFT) show that the group’s inductive effect destabilizes meta positions, while steric hindrance limits ortho substitution. Experimental validation involves competitive nitration under HNO₃/H₂SO₄ at 0°C, followed by HPLC analysis of isomer ratios .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of 1-bromo-3-(dibromomethyl)benzene?

- Methodological Answer : Contradictions in H NMR splitting (e.g., unexpected multiplicity) may arise from dynamic effects or impurities. Use deuterated solvents for lock stability and 2D NMR (COSY, HSQC) to assign overlapping signals. For ambiguous MS fragments, tandem MS/MS with collision-induced dissociation (CID) clarifies fragmentation pathways . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How does the compound’s thermal stability impact its application in high-temperature reactions or material science?

- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at ~200°C, with mass loss attributed to HBr elimination. Differential scanning calorimetry (DSC) identifies exothermic peaks at 180–220°C, indicating potential for controlled polymerization or degradation. For high-temperature applications (e.g., flame retardants), co-blending with stabilizers like Mg(OH)₂ mitigates premature decomposition .

Comparative and Mechanistic Questions

Q. How does the reactivity of 1-bromo-3-(dibromomethyl)benzene compare to analogs like 1-bromo-3-(trifluoromethyl)benzene?

- Methodological Answer : The trifluoromethyl group in 1-bromo-3-(trifluoromethyl)benzene is more electron-withdrawing but less sterically bulky than dibromomethyl. This increases NAS rates but reduces coupling efficiency in Pd-catalyzed reactions. Comparative kinetic studies (e.g., monitoring reaction progress via GC-MS under identical conditions) quantify these differences. DFT calculations further elucidate transition-state geometries and charge distributions .

Q. What computational methods predict the environmental persistence and toxicity of 1-bromo-3-(dibromomethyl)benzene?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Molecular docking simulations assess binding affinity to enzymes like cytochrome P450, predicting metabolic pathways. Experimental validation involves aerobic soil metabolism tests (OECD 307) and LC₅₀ assays with Daphnia magna .

Safety and Handling

Q. What safety protocols are critical when handling 1-bromo-3-(dibromomethyl)benzene in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HBr vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

- First Aid : For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.